molecular formula C22H39N3O6 B12302983 N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine

Katalognummer: B12302983
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: OYPDPMMOPWYHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Functional Group Analysis

The compound’s IUPAC name is derived through sequential identification of its backbone and substituents. The primary structure consists of a valine residue acylated at its α-amino group by a piperidine-4-carboxylic acid derivative. The piperidine ring is further substituted at the 1-position by an N-(tert-butoxycarbonyl)leucine moiety. The systematic name is:
(2S)-2-({1-[(2S)-2-(tert-Butoxycarbonylamino)-4-methylpentanoyl]piperidin-4-yl}carbonylamino)-3-methylbutanoic acid .

Key functional groups include:

  • tert-Butoxycarbonyl (Boc) protecting group : A carbamate group attached to the leucine residue’s α-amino group, providing steric protection during peptide synthesis.
  • Amide bonds : Two critical amide linkages—one between leucine and piperidine, and another between piperidine and valine.
  • Carboxylic acid : The terminal valine residue retains a free carboxylic acid group, enabling further conjugation or salt formation.
  • Chiral centers : The compound contains four stereogenic centers (C2 of leucine, C1 and C4 of piperidine, and C2 of valine), necessitating explicit stereochemical descriptors in its nomenclature.

Molecular Topology and Conformational Isomerism

The molecule’s topology is defined by its piperidine ring, which adopts a chair conformation in its lowest-energy state due to minimized 1,3-diaxial interactions. Substituents at the 1- and 4-positions influence ring puckering:

  • The N-Boc-leucyl group at position 1 adopts an equatorial orientation to avoid steric clashes with the piperidine ring’s axial hydrogens.
  • The carbonylvaline group at position 4 occupies an axial position, stabilizing the chair conformation through intramolecular hydrogen bonding with the Boc group’s carbonyl oxygen.

Conformational isomerism arises from:

  • Piperidine ring inversion : Interconversion between chair conformers occurs with an energy barrier of ~42 kJ/mol, as calculated for analogous N-acylated piperidines.
  • Amide bond rotation : Restricted rotation around the C–N bonds of the leucine-piperidine and piperidine-valine amides results in distinct cis and trans rotamers. Nuclear Overhauser effect (NOE) studies of similar compounds suggest a 3:1 preference for the trans configuration due to reduced steric hindrance.

Crystallographic Data and Solid-State Packing Arrangements

While direct crystallographic data for this compound remains unpublished, insights are extrapolated from structurally related N-Boc-protected peptides:

Parameter Hypothetical Value Basis for Estimation
Space group P2₁2₁2₁ Common for chiral peptide derivatives
Unit cell dimensions a = 10.2 Å, b = 14.5 Å, c = 18.3 Å Matches Boc-Val-OH derivatives
Z-value 4 Typical for monoclinic systems
Density (calc.) 1.23 g/cm³ Derived from molecular weight (489.6 g/mol)

In the solid state, molecular packing is dominated by:

  • Hydrogen bonds : Between the valine carboxylic acid and piperidine NH groups (2.8–3.0 Å).
  • Van der Waals interactions : Between tert-butyl groups of adjacent molecules, creating hydrophobic layers spaced ~6.7 Å apart.
  • π-Stacking : Absent due to the lack of aromatic systems.

Tautomeric Possibilities and Prototropic Equilibria

The compound exhibits limited tautomerism due to its lack of enolizable protons. However, prototropic equilibria influence its reactivity:

  • Carboxylic acid dissociation : The valine carboxyl group has a pKₐ ≈ 2.3, protonated at physiological pH but deprotonated in basic conditions.
  • Piperidine NH acidity : The secondary amine in the piperidine ring has a pKₐ ~10.5, remaining protonated below pH 9.
  • Boc group stability : The tert-butoxycarbonyl moiety resists hydrolysis at pH >4 but cleaves under strong acidic conditions (e.g., HCl/dioxane), regenerating the leucine amine.

Notably, the amide bonds show no keto-enol tautomerism due to resonance stabilization. Quantum mechanical calculations (DFT/B3LYP) on similar systems predict a rotational barrier of 60–80 kJ/mol for amide bonds, consistent with restricted tautomerization.

Eigenschaften

Molekularformel

C22H39N3O6

Molekulargewicht

441.6 g/mol

IUPAC-Name

3-methyl-2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid

InChI

InChI=1S/C22H39N3O6/c1-13(2)12-16(23-21(30)31-22(5,6)7)19(27)25-10-8-15(9-11-25)18(26)24-17(14(3)4)20(28)29/h13-17H,8-12H2,1-7H3,(H,23,30)(H,24,26)(H,28,29)

InChI-Schlüssel

OYPDPMMOPWYHGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Carboxylic Acid Activation

Conversion of the 4-hydroxyl or 4-amine group to a carboxylic acid is achieved via oxidation or hydrolysis. For example:

  • Oxidation : Piperidin-4-ol → Piperidin-4-one using Jones reagent (CrO₃/H₂SO₄)
  • Hydrolysis : Piperidin-4-yl nitrile → Piperidin-4-carboxylic acid under acidic or basic conditions

Coupling to Valine

The activated carboxylic acid (e.g., acyl chloride or mixed anhydride) is coupled to valine’s primary amine. A representative procedure involves:

  • Reagents :
    • Valine : 1.2 equivalents
    • Activating Agent : Thionyl chloride (for acyl chloride formation)
    • Base : Sodium bicarbonate (to scavenge HCl)
  • Solvent : Tetrahydrofuran (THF) or ethyl acetate
  • Yield : 75–88% (based on analogous carbamate couplings)

Deprotection and Final Purification

While the Boc group on leucine remains intact throughout the synthesis, residual protecting groups (e.g., methyl esters) may require removal. Acidic hydrolysis with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically employed. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product homogeneity.

Comparative Analysis of Methodologies

Step Key Reagents Conditions Yield References
Boc Protection Boc₂O, TEA DCM, 20°C, 4 h 84–91%
Leucine Coupling PyBroP, DIPEA DCM, 20°C, 24 h 70–80%
Carboxylic Acid Activation Thionyl chloride THF, reflux, 2 h 85–90%
Valine Coupling Valine, NaHCO₃ Ethyl acetate, 20°C, 4 h 75–88%

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the piperidine’s 1- and 4-positions necessitate careful stoichiometric control. Using bulky coupling agents (e.g., PyBroP) minimizes undesired side reactions.
  • Boc Stability : Elevated temperatures (>100°C) in polar solvents (e.g., DMSO) may cleave the Boc group. Microwave-assisted reactions in NMP offer a balance between speed and stability.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:2 to 1:1) effectively separates intermediates.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung von Stereochemie und Reaktionsmechanismen.

Biologie

In der biologischen Forschung kann sie aufgrund ihrer spezifischen Stereochemie und funktionellen Gruppen als Sonde zur Untersuchung von Enzymwechselwirkungen und Proteinfaltung verwendet werden.

Medizin

Medizinisch kann sie als Vorläufer für die Entwicklung von Pharmazeutika dienen, insbesondere solchen, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie

Industriell kann sie bei der Synthese von Spezialchemikalien und -materialien verwendet werden, darunter Polymere und fortgeschrittene Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid seine Wirkungen ausübt, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden, wodurch die aktive Amingruppe freigelegt wird, die dann mit Enzymen oder Rezeptoren interagieren kann. Der Piperidinring und die chiralen Zentren spielen eine entscheidende Rolle für die Bindungsspezifität und Aktivität.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, it can be used as a probe to study enzyme interactions and protein folding due to its specific stereochemistry and functional groups.

Medicine

Medically, it may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism by which (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The piperidine ring and chiral centers play crucial roles in binding specificity and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(tert-Butoxycarbonyl)-3-methyl-L-valine (CAS 613-118-8)

  • Structural Differences: The absence of the piperidin-4-yl-carbonyl group distinguishes this compound.
  • Functional Impact : While both compounds utilize Boc protection, the methyl group in 613-118-8 may reduce solubility in polar solvents, whereas the piperidine in the target compound improves lipophilicity for membrane permeability .

(S)-N-(tert-Butoxycarbonyl)valine (CAS 13734-41-3)

  • Key Contrast: This simpler analog lacks the piperidine-leucine hybrid structure.
  • Synthetic Utility : Both compounds are used in solid-phase peptide synthesis, but the target molecule’s complexity necessitates additional steps for piperidine conjugation .

(S)-4-(1-Methylethyl)-5,5-diphenyloxazolidin-2-one (CAS 184346-45-0)

  • Structural Divergence: This oxazolidinone-based compound replaces the piperidine and valine with a diphenyl-substituted oxazolidinone ring.
  • Role in Synthesis: While oxazolidinones are chiral auxiliaries in asymmetric synthesis, the target compound’s design prioritizes peptide backbone functionality for biological targeting .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (Water) Key Functional Groups
Target Compound ~480 g/mol 2.8 Low Boc, piperidine, valine
N-(tert-Butoxycarbonyl)-3-methyl-L-valine ~245 g/mol 1.5 Moderate Boc, methyl-valine
(S)-N-(tert-Butoxycarbonyl)valine ~231 g/mol 1.2 High Boc, valine

Research Findings and Implications

  • Target Compound Advantages :
    • The piperidine ring enhances conformational control, critical for binding to helical receptors or enzymes.
    • Boc-leucine improves intracellular stability compared to unprotected analogs .
  • Limitations: Lower aqueous solubility than simpler Boc-amino acids (e.g., CAS 13734-41-3) may require formulation optimization. Synthetic complexity increases production costs relative to non-hybrid peptides.

Biologische Aktivität

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine is a synthetic compound that integrates elements of amino acid chemistry and peptide synthesis. Its structure features a valine residue linked through a carbonyl group to a piperidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group on the leucine side chain. This compound is of interest in medicinal chemistry, particularly for its potential applications in peptide-based therapeutics.

Chemical Structure and Properties

The molecular formula of this compound is C19H33N3O4C_{19}H_{33}N_{3}O_{4}, with a molecular weight of approximately 359.49 g/mol. The structural complexity arises from the combination of the piperidine ring and the Boc-protected amino acid, which may influence its biological activity and interactions with biological targets.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
N-tert-butoxycarbonyl-L-leucineNo piperidine ring; simpler structure
N-(tert-butoxycarbonyl)-L-phenylalanineLacks piperidine; primarily used in peptide synthesis
Piperidine derivativesVarying substituents; focus on different biological activities

This comparison highlights that while this compound incorporates unique structural elements, its core functionalities align with established peptide chemistry paradigms.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities:

Case Study 1: Interaction Studies

  • Interaction studies involving similar compounds have shown that modifications in amino acid sequences can significantly alter binding affinities to target receptors, which may be applicable to this compound .

Case Study 2: Pharmacodynamics

  • A study explored the pharmacodynamics of piperidine-containing peptides, revealing their roles in modulating neurotransmitter activity and influencing physiological responses. Such findings suggest that this compound could exhibit similar effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.